molecular formula C7H6INO2 B13978493 3-Hydroxy-2-iodobenzamide

3-Hydroxy-2-iodobenzamide

Cat. No.: B13978493
M. Wt: 263.03 g/mol
InChI Key: HIFZZEQCJBKHRM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is recognized for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method includes the reaction of 3-hydroxybenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0°C to 25°C to ensure the selective iodination at the 2-position of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Hydroxy-2-iodobenzamide involves the inhibition of tyrosinase, an enzyme that catalyzes the oxidation of tyrosine to form melanin. By binding to the active site of tyrosinase, this compound prevents the oxidation of tyrosine, thereby reducing melanin production. This property makes it a valuable compound in dermatology for skin whitening treatments.

Comparison with Similar Compounds

  • 2-Hydroxy-3-iodobenzamide
  • 3-Hydroxy-5-iodobenzamide
  • 2-Hydroxy-5-iodobenzamide

Comparison: While these compounds share similar structures, the position of the iodine and hydroxy groups can significantly affect their chemical reactivity and biological activity. For instance, 3-Hydroxy-2-iodobenzamide is unique in its ability to selectively inhibit tyrosinase, making it particularly useful in dermatological applications. In contrast, other isomers may have different inhibitory effects or may be used in different types of chemical reactions .

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

3-hydroxy-2-iodobenzamide

InChI

InChI=1S/C7H6INO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11)

InChI Key

HIFZZEQCJBKHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)I)C(=O)N

Origin of Product

United States

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